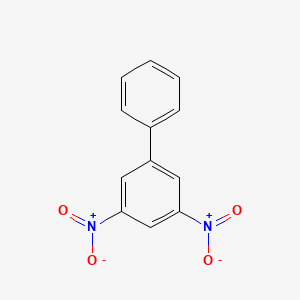

3,5-Dinitro-1,1'-biphenyl

Description

Historical Trajectory of Biphenyl (B1667301) Core Functionalization

The journey of synthesizing biphenyl derivatives spans nearly 160 years. One of the earliest methods was the Wurtz-Fittig reaction, which extended the sodium-mediated coupling of alkyl halides to include the coupling of aryl halides. rsc.org This reaction proceeds through a free radical mechanism involving dehalogenation, diffusion, and subsequent coupling of two aryl halides to form the biphenyl derivative. rsc.org

Another foundational method is the Ullmann reaction, discovered in 1901, which has been pivotal in the synthesis of chiral substituted biphenyls. rsc.org Over the decades, the toolbox for biphenyl synthesis has expanded significantly to include various metal-catalyzed cross-coupling reactions. These modern methods, such as the Suzuki-Miyaura, Negishi, Kumada, and Stille cross-couplings, offer greater control and efficiency in creating complex biphenyl scaffolds. rsc.org The development of these synthetic routes has been crucial for accessing a wide array of functionalized biphenyls, which are precursors to many valuable materials and molecules.

Academic Significance of Nitro-Substituted Biaryl Systems

Nitro-substituted biaryl systems hold considerable academic interest due to the profound influence of the nitro group (–NO₂) on the electronic properties of the molecule. The nitro group is a powerful electron-withdrawing group, which significantly alters the reactivity and physical characteristics of the biaryl framework. ontosight.airsc.org This electron-deficient nature is highly sought after in materials science for the development of n-type organic semiconductors, electron acceptors, and photooxidants. rsc.org

The presence of nitro groups can induce a charge-transfer (CT) character in the excited states of the molecule, which is a key factor in photophysics. rsc.org Furthermore, nitro-substituted biaryls are important intermediates in organic synthesis. ontosight.ai The nitro groups can be readily converted into other functional groups, such as amines, allowing for the construction of more complex molecular architectures. mdpi.com Axially chiral biaryls containing ortho-nitro substituents are particularly valuable as they are found in natural products and serve as foundational structures for chiral ligands and catalysts used in asymmetric synthesis. nih.gov The utility of nitro-substituted aryl halides in cross-coupling reactions to form biaryls has also been a subject of extensive research. acs.org

Positional Isomerism within Dinitrobiphenyl Architectures: Specific Focus on 3,5-Dinitro-1,1'-biphenyl

Positional isomerism occurs when compounds have the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. unacademy.comaakash.ac.in In the case of dinitrobiphenyls, the two nitro groups can be attached to various positions on the two phenyl rings, leading to a number of possible isomers (e.g., 2,2'-dinitrobiphenyl (B165474), 3,3'-dinitrobiphenyl, 4,4'-dinitrobiphenyl (B73382), and mixed-substitution patterns like 2,4'-dinitrobiphenyl). researchgate.net These different arrangements result in molecules with distinct physical and chemical properties.

3,5-Dinitro-1,1'-biphenyl is a specific positional isomer where two nitro groups are attached to the 3 and 5 positions of one of the benzene (B151609) rings. ontosight.ai This substitution pattern significantly influences the compound's reactivity. The presence of two electron-withdrawing nitro groups on the same ring makes the molecule a candidate for various chemical transformations and a useful building block in the synthesis of more complex structures. ontosight.ai For instance, it can be synthesized via a Suzuki coupling reaction between 1-bromo-3,5-dinitrobenzene (B94040) and phenylboronic acid. chemicalbook.com The unique electronic and structural features of 3,5-Dinitro-1,1'-biphenyl make it a compound of interest for applications in materials science and as an intermediate in the synthesis of pharmaceuticals and dyes. ontosight.ai

Table 1: Physicochemical Properties of 3,5-Dinitro-1,1'-biphenyl

| Property | Value |

|---|---|

| CAS Number | 56813-80-0 |

| Molecular Formula | C₁₂H₈N₂O₄ |

| Molecular Weight | 244.21 g/mol |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.com

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,1'-Biphenyl |

| 1-bromo-3,5-dinitrobenzene |

| 2,2'-dinitrobiphenyl |

| 3,3'-dinitrobiphenyl |

| 3,5-Dinitro-1,1'-biphenyl |

| 4,4'-dinitrobiphenyl |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dinitro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZJLRGGVLHBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205364 | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56813-80-0 | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dinitro 1,1 Biphenyl and Analogues

Classical Carbon-Carbon Bond Forming Reactions

The synthesis of biphenyl (B1667301) compounds has historically relied on classical methods that forge carbon-carbon bonds. These techniques, while foundational, often require demanding reaction conditions.

Ullmann Coupling Protocols for Dinitrobiphenyl Synthesis

The Ullmann reaction, first reported by Fritz Ullmann and his student Jean Bielecki in 1901, represents a cornerstone in the synthesis of symmetrical biaryl compounds. operachem.comwikipedia.org This reaction traditionally involves the copper-mediated coupling of two aryl halides. wikipedia.org The presence of electron-withdrawing groups, such as nitro groups, on the aryl halide is known to facilitate the reaction. nih.gov

The classical Ullmann reaction involves the homocoupling of an aryl halide in the presence of a copper catalyst at high temperatures. operachem.comacs.org For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved by heating o-chloronitrobenzene with a copper-bronze alloy. wikipedia.org The reaction has been shown to proceed with various halogenated nitroaryls. nih.gov While effective, traditional Ullmann couplings are often associated with harsh conditions and the use of stoichiometric amounts of copper. wikipedia.org

Research has demonstrated the synthesis of various substituted dinitrobiphenyls using copper-mediated homocoupling. For example, the reaction of o-chloronitrobenzene with copper bronze at temperatures between 215–225°C yields 2,2'-dinitrobiphenyl. orgsyn.org It is crucial to control the temperature to prevent side reactions like the reduction of the nitro groups. orgsyn.org

Table 1: Examples of Copper-Mediated Homocoupling for Dinitrobiphenyl Synthesis

| Starting Material | Product | Catalyst | Temperature (°C) | Yield (%) | Reference |

| o-chloronitrobenzene | 2,2'-dinitrobiphenyl | Copper bronze | 215-225 | 52-61 | orgsyn.org |

| 1-bromo-2-nitrobenzene | 2,2'-dinitrobiphenyl | Copper powder | 200 | 76 | operachem.com |

In a move towards more environmentally friendly chemical processes, solvent-free methods for the Ullmann coupling have been developed. nih.govnih.gov A notable advancement is the use of high-speed ball milling (HSBM) for the synthesis of dinitrobiphenyls. nih.govresearchgate.net This technique involves the mechanical grinding of the reactants in a copper vial with a copper ball, eliminating the need for solvents and, in some cases, an additional copper catalyst. nih.gov

This solvent-less approach has been shown to be highly efficient for the biarylation of nitro-substituted aryl halides, often resulting in higher yields and cleaner reactions compared to solution-phase methods. nih.gov For example, the dimerization of o-iodonitrobenzene to 2,2'-dinitrobiphenyl was achieved in 97% yield using HSBM overnight. nih.govresearchgate.net This method has been successfully applied to a range of dihalo-substituted nitroaryls. nih.gov

Table 2: Solvent-Free Ullmann Coupling of Halogenated Nitroaryls via High-Speed Ball Milling

| Starting Material | Product | Yield (%) | Reference |

| o-iodonitrobenzene | 2,2'-dinitrobiphenyl | 97 | nih.govresearchgate.net |

| 2,3-dichloronitrobenzene | 2,2'-dichloro-6,6'-dinitrobiphenyl | 88 | researchgate.net |

| 1,4-dichloro-2-nitrobenzene | 4,4'-dichloro-2,2'-dinitrobiphenyl | 95 | researchgate.net |

Wurtz-Fittig Coupling for Aryl-Aryl Bond Construction

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, is another classical method for forming carbon-carbon bonds. vedantu.comtestbook.comgeeksforgeeks.org It typically involves the reaction of an aryl halide with an alkyl halide and sodium metal in the presence of a dry ether solvent to produce a substituted aromatic compound. vedantu.comtestbook.com A variation of this, known as the Fittig reaction, involves the coupling of two aryl halides to form a biaryl compound. vedantu.com

The mechanism of the Wurtz-Fittig reaction is thought to proceed through either a radical pathway or via the formation of an organo-alkali intermediate. testbook.comlscollege.ac.in Evidence for both mechanisms has been reported. lscollege.ac.in While primarily used for alkylation of aryl halides, the Fittig variant can be employed for the synthesis of biphenyl compounds. vedantu.comtestbook.com

Modern Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions, which generally offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Suzuki-Miyaura Cross-Coupling for 3,5-Dinitro-1,1'-biphenyl and Related Systems

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgrsc.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org

The synthesis of 3,5-Dinitro-1,1'-biphenyl has been achieved using Suzuki-Miyaura coupling. One reported synthesis involves the reaction of (3,5-dinitrophenyl)boronic acid with a suitable aryl partner. chemicalbook.com The reaction conditions for Suzuki-Miyaura couplings can be tailored, with some protocols even functioning under acidic conditions. sorbonne-universite.fr The choice of catalyst, ligands, base, and solvent system is crucial for the success of the reaction, especially when dealing with substrates containing functional groups like nitro groups. rsc.orgnih.gov

A specific example from the literature describes the synthesis of 3,5-Dinitro-1,1'-biphenyl using palladium diacetate as the catalyst and potassium phosphate (B84403) as the base in a water solvent system under reflux. chemicalbook.com

Table 3: Synthesis of 3,5-Dinitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling

| Aryl Boron Compound | Coupling Partner | Catalyst | Base | Solvent | Conditions | Reference |

| (3,5-dinitrophenyl)boronic acid | Not specified in abstract | Palladium diacetate | Potassium phosphate | Water | Reflux | chemicalbook.com |

Palladium-Catalyzed Approaches from Halonitrobenzenes and Arylboronic Acids

The reaction of halonitrobenzenes with arylboronic acids in the presence of a palladium catalyst and a base is a common strategy for synthesizing dinitrobiphenyls. researchgate.netchemicalbook.com For instance, 3,5-dinitro-1,1'-biphenyl can be synthesized from 1-bromo-3,5-dinitrobenzene (B94040) and phenylboronic acid. chemicalbook.com The reaction is typically carried out using a palladium catalyst such as palladium diacetate in the presence of a base like potassium phosphate in an aqueous solvent system under reflux conditions. chemicalbook.com

Mechanistically, the catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the active palladium catalyst. wikipedia.orgnih.gov The choice of catalyst, ligands, base, and solvent system can significantly influence the reaction's efficiency and yield. nih.govunistra.fr

Substrate Scope and Functional Group Tolerance

The Suzuki-Miyaura coupling generally exhibits broad substrate scope and good functional group tolerance. rsc.orggre.ac.uk This allows for the synthesis of a wide array of substituted dinitrobiphenyls. The reaction can accommodate various functional groups on both the halonitrobenzene and the arylboronic acid partner. However, challenges can arise. For example, in the synthesis of 2-nitrobiphenyls, the presence of a nitro group at the 2-position of the phenylboronic acid can impede the transmetalation step. researchgate.net In contrast, when the nitro group is at the 3- or 4-position, the reaction proceeds more smoothly. researchgate.net The reactivity of the aryl halide also plays a role, with the general trend being I > OTf > Br >> Cl. unistra.frrsc.org

High-Throughput and Miniaturized Synthesis Platforms (e.g., Droplet Microarrays)

The demand for rapid synthesis and screening of compound libraries has led to the development of high-throughput and miniaturized synthesis platforms. While specific examples for 3,5-dinitro-1,1'-biphenyl are not detailed in the provided search results, the principles of these platforms are applicable. Techniques like droplet microarrays could potentially be adapted for the parallel synthesis of dinitrobiphenyl analogs, enabling the rapid exploration of structure-activity relationships.

Other Palladium-Mediated Coupling Reactions for Dinitrobiphenyl Derivatives

Beyond the Suzuki-Miyaura coupling, other palladium-mediated reactions can be employed for the synthesis of dinitrobiphenyl derivatives. These include the Stille and Hiyama couplings.

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its versatility, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.org It has been utilized in the synthesis of polythiophenes bearing dinitrobiphenyl units. hep.com.cn

The Hiyama coupling utilizes organosilanes as the coupling partners. wikipedia.orgorganic-chemistry.org A key advantage is the lower toxicity of organosilanes compared to organostannanes. numberanalytics.com The reaction often requires activation of the organosilane with a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org A practical protocol for the Hiyama cross-coupling reaction catalyzed by palladium on carbon has been established for the synthesis of biaryl compounds. thieme-connect.com For instance, the reaction of 1-iodo-4-nitrobenzene (B147127) with triethoxy(phenyl)silane using a palladium acetate (B1210297) catalyst can yield 4-nitrobiphenyl, with the formation of 4,4'-dinitrobiphenyl (B73382) as a homo-coupled byproduct. thieme-connect.com

Electrophilic Aromatic Substitution: Directed Nitration Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com Aromatic nitration, a classic example of SEAr, is used to introduce nitro groups onto an aromatic system. wikipedia.orgmasterorganicchemistry.com

The direct nitration of biphenyl can be challenging due to issues with regioselectivity, often leading to a mixture of products. To achieve the desired 3,5-dinitro substitution pattern on a biphenyl scaffold, directed nitration strategies are often necessary. This can involve the use of protecting groups to control the position of nitration. For example, in the synthesis of 4,4'-dinitro-2-biphenylamine, the amine group is first protected as an acetamide. This directs the incoming nitro groups to the 4 and 4' positions. While not a direct synthesis of 3,5-dinitro-1,1'-biphenyl, this illustrates the principle of using directing groups to control nitration. The presence of nitro groups on the biphenyl ring deactivates it towards further electrophilic substitution. solubilityofthings.com

Nucleophilic and Electrophilic Aromatic Substitution (SNAr/SEAr) Routes for Substituted Dinitrobiphenyls

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize aromatic rings that are electron-deficient, such as those bearing nitro groups. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.orglibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, like nitro groups, ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org This methodology can be used to introduce a variety of substituents onto a dinitrobiphenyl core.

Conversely, electrophilic aromatic substitution (SEAr) on a dinitrobiphenyl system is generally difficult due to the strong deactivating effect of the two nitro groups.

Advanced Condensation and Cyclization Approaches

Condensation and cyclization reactions represent another class of synthetic strategies for constructing biphenyl frameworks and more complex polycyclic aromatic systems. numberanalytics.com

While specific examples for the direct synthesis of 3,5-dinitro-1,1'-biphenyl via these methods were not prominent in the search results, related cyclization strategies are noteworthy. For instance, intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones can lead to phenanthrene (B1679779) derivatives. rsc.org Another approach involves the Brønsted acid-catalyzed cationic cyclization of biphenyl-embedded enynes to form dibenzofused seven- and eight-membered rings. nih.gov Furthermore, the cyclization of in situ generated aryne derivatives from halobiaryls offers a transition-metal-free route to biphenylenes. bohrium.com These advanced methods highlight the diverse synthetic toolkit available for manipulating biphenyl structures, which could potentially be adapted for the synthesis of specifically substituted dinitrobiphenyls.

Self-Condensation Reactions in the Formation of Related Dihydropyridines

While not a direct synthesis of 3,5-dinitro-1,1'-biphenyl, the self-condensation of certain nitro-containing precursors provides a pathway to structurally related dinitrodihydropyridine frameworks. These reactions are significant in heterocyclic chemistry and demonstrate the reactivity of nitro-functionalized building blocks.

A key example is the synthesis of 4-substituted 3,5-dinitro-1,4-dihydropyridines (DNDHPs) through the self-condensation of β-formyl-β-nitroenamines. acs.orgresearchgate.net This process typically occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). The reaction involves the condensation of two molecules of the nitroenamine precursor. acs.org For instance, the reaction of nitroenamine 1a with a stoichiometric amount of TsOH in ethanol (B145695) at room temperature yields the dinitrodihydropyridine 2a . The necessity of a full equivalent of acid suggests that the acid is consumed during the reaction, likely by forming a salt with the amine byproduct. acs.org

Interestingly, the reaction temperature can influence the final product. When the self-condensation of 1a is conducted at a reflux temperature (80 °C) in ethanol, the unsubstituted dinitrodihydropyridine 3 is formed instead of the expected substituted product 2a . acs.org This suggests that 3 is likely formed via the initial formation of 2a , followed by an elimination or rearrangement at the higher temperature. acs.org

The self-condensation is not limited to nitroenamines. Other activated carbonyl compounds, such as enaminones, can undergo self-condensation to yield dihydropyridine (B1217469) derivatives under specific conditions, such as heating in acetic acid or through microwave irradiation in the presence of an acidic zeolite catalyst. nih.gov

Table 1: Self-Condensation of β-Formyl-β-nitroenamine 1a

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1 | TsOH (1.0) | Ethanol | Room Temp | 2a | 90 | acs.org |

This table illustrates the impact of reaction temperature on the product outcome in the acid-catalyzed self-condensation of nitroenamine 1a.

Integration of Green Chemistry Principles in Dinitrobiphenyl Synthesis

The synthesis of dinitrobiphenyl compounds has traditionally relied on methods that involve harsh conditions and hazardous materials. However, significant progress has been made in applying the principles of green chemistry to these syntheses, aiming to reduce environmental impact and improve safety. yale.edusigmaaldrich.com Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu

A prominent example is the modification of the classical Ullmann coupling reaction for the synthesis of dinitrobiphenyls. The traditional Ullmann reaction often requires high-boiling, toxic solvents like dimethylformamide (DMF), nitrobenzene, or pyridine, along with stoichiometric amounts of copper catalyst at elevated temperatures. nih.govwikipedia.org These conditions result in significant waste and potential hazards. nih.gov

In contrast, modern, greener approaches have been developed that circumvent these issues. One of the most effective green methods is the use of solvent-free high-speed ball milling (HSBM). nih.govresearchgate.net This mechanochemical technique involves shaking the aryl halide reactant in a copper vial with a copper ball bearing. nih.gov The reaction proceeds without any added solvent or additional copper catalyst, as the vial and ball themselves serve as the reaction medium and catalytic source. nih.govresearchgate.net

This solvent-less HSBM method has been successfully applied to the synthesis of 2,2'-dinitrobiphenyl from 2-iodonitrobenzene, achieving quantitative yields (97%). nih.govresearchgate.net The process is not only cleaner and faster than traditional solution-phase methods but also simplifies product purification, as the resulting solid is often pure enough for analysis without requiring lengthy extraction or chromatography steps. nih.govresearchgate.net The avoidance of hazardous solvents and the reduction of energy requirements align directly with core green chemistry principles, such as pollution prevention, use of safer auxiliaries, and design for energy efficiency. yale.edusigmaaldrich.comnih.gov

Other green approaches include performing the Ullmann reaction under ultrasound irradiation, which can dramatically reduce reaction times compared to conventional heating in a solvent like DMF. indianchemicalsociety.com For instance, the synthesis of 2,2'-dinitrobiphenyl from o-iodonitrobenzene and copper powder in DMF, which takes 48 hours at 60°C, can be completed in just 1.5 hours using ultrasound. indianchemicalsociety.com

Table 2: Comparison of Traditional and Green Synthesis Methods for 2,2'-Dinitrobiphenyl

| Method | Reactant | Catalyst | Solvent | Conditions | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Traditional Ullmann | o-Chloronitrobenzene | Copper-bronze alloy | None | High Temperature | Erratic | wikipedia.org |

| Traditional Ullmann | o-Iodonitrobenzene | Copper powder | DMF | 60°C, 48 h | - | indianchemicalsociety.com |

| Green (Ultrasound) | o-Iodonitrobenzene | Copper powder | DMF | Ultrasound | - | indianchemicalsociety.com |

This table compares the reaction conditions and yields for traditional versus green synthetic routes to 2,2'-dinitrobiphenyl, highlighting the advantages of solvent-free and ultrasound-assisted methods.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can offer a complete picture of the molecular structure of 3,5-Dinitro-1,1'-biphenyl.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For 3,5-Dinitro-1,1'-biphenyl, the ¹H NMR spectrum can be divided into two distinct regions corresponding to the protons on the unsubstituted phenyl ring and the 3,5-dinitrophenyl ring.

The protons on the 3,5-dinitrophenyl moiety are significantly influenced by the strong electron-withdrawing nature of the two nitro groups. This deshielding effect causes their signals to appear at a lower field (higher ppm values) compared to typical aromatic protons.

The proton at the C4' position (H-4') is expected to appear as a triplet, due to coupling with the two adjacent protons at C2' and C6'.

The protons at the C2' and C6' positions (H-2', H-6') are chemically equivalent and are expected to appear as a doublet, due to coupling with the proton at C4'. Signals for protons ortho to nitro groups in dinitro-aromatic systems are often observed at highly downfield shifts. researchgate.net

The protons on the unsubstituted phenyl ring (H-2, H-3, H-4, H-5, H-6) will exhibit a more complex multiplet pattern in the typical aromatic region, generally between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the rotational dynamics around the biphenyl (B1667301) linkage.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Dinitro-1,1'-biphenyl

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2', H-6' | > 8.5 | Doublet (d) |

| H-4' | > 8.0 | Triplet (t) |

| H-2, H-3, H-4, H-5, H-6 | 7.0 - 8.0 | Multiplet (m) |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, 3,5-Dinitro-1,1'-biphenyl is expected to show eight distinct signals in its proton-decoupled ¹³C NMR spectrum.

The chemical shifts are heavily influenced by the substituents.

Dinitrophenyl Ring : The carbons directly bonded to the electron-withdrawing nitro groups (C-3' and C-5') are expected to be the most deshielded, appearing significantly downfield. The ipso-carbon (C-1') to which the other phenyl ring is attached will also have a characteristic shift. The remaining carbons of this ring (C-2', C-6', and C-4') will resonate in the aromatic region, with their specific shifts determined by the combined electronic effects. In m-dinitrobenzene, carbons bearing nitro groups appear around 148 ppm, while the carbon situated between them is observed around 120 ppm. spectrabase.com

Phenyl Ring : The carbons of the unsubstituted phenyl ring will show signals in the typical aromatic region (approximately 125-140 ppm). This includes the ipso-carbon (C-1) and the ortho (C-2, C-6), meta (C-3, C-5), and para (C-4) carbons, which will have distinct chemical shifts due to their different electronic environments. oregonstate.edu

Table 2: Predicted ¹³C NMR Signal Assignments for 3,5-Dinitro-1,1'-biphenyl

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| C-3', C-5' | 145 - 155 |

| C-1' | 140 - 150 |

| C-1 | 135 - 145 |

| C-2, C-6, C-3, C-5, C-4 | 125 - 135 |

| C-2', C-6', C-4' | 120 - 130 |

Solid-State NMR Techniques for Material Analysis

In the solid state, molecules are fixed in a crystal lattice, and their spectroscopic properties can provide valuable information about intermolecular interactions, crystal packing, and molecular conformation. Solid-state NMR (ssNMR) is a powerful technique for analyzing materials in their solid form, where solution NMR is not feasible. emory.edu

For 3,5-Dinitro-1,1'-biphenyl, ssNMR could be particularly useful for determining the torsional angle between the two phenyl rings. This dihedral angle is a key conformational feature of biphenyl derivatives and is influenced by crystal packing forces and the nature of the substituents. researchgate.net Furthermore, ssNMR can be used to identify and characterize different polymorphic forms of the compound, each of which would exhibit a unique ssNMR spectrum due to differences in the local chemical environments.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3,5-Dinitro-1,1'-biphenyl is dominated by the characteristic vibrations of the nitro (NO₂) groups and the aromatic rings.

Nitro Group Vibrations : The most prominent bands in the spectrum are due to the nitro groups. Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. orgchemboulder.com

The asymmetric stretching vibration (ν_as(NO₂)) is expected to appear in the range of 1550–1475 cm⁻¹. orgchemboulder.comorgchemboulder.com This is typically a very strong absorption.

The symmetric stretching vibration (ν_s(NO₂)) is expected in the 1360–1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com This band is also strong in intensity.

Aromatic Ring Vibrations : The spectrum will also display several bands characteristic of the two phenyl rings.

C-H stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching : Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600–1450 cm⁻¹ region. These can sometimes overlap with the strong nitro group absorptions.

C-H bending : Out-of-plane C-H bending vibrations appear in the 900–675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

Table 3: Characteristic FT-IR Absorption Bands for 3,5-Dinitro-1,1'-biphenyl

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint of its structural composition. While specific experimental Raman spectra for 3,5-Dinitro-1,1'-biphenyl are not widely available in the public domain, the expected spectral features can be inferred from the analysis of its constituent functional groups and related nitroaromatic compounds.

The Raman spectrum of 3,5-Dinitro-1,1'-biphenyl would be dominated by vibrational modes associated with the nitro (NO₂) groups and the biphenyl framework. Key expected vibrational bands would include:

Symmetric and Asymmetric NO₂ Stretching: Strong bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups are anticipated. For similar dinitroaromatic compounds, these typically appear in the regions of 1330-1370 cm⁻¹ and 1520-1560 cm⁻¹, respectively.

Aromatic C-H Stretching: Vibrations from the aromatic C-H bonds of the two phenyl rings would be observed, typically in the region of 3000-3100 cm⁻¹.

Ring Stretching Modes: The carbon-carbon stretching vibrations within the phenyl rings would give rise to a series of bands, often in the 1400-1600 cm⁻¹ region. The inter-ring C-C stretch of the biphenyl moiety would also contribute a characteristic, though potentially weaker, band.

NO₂ Bending and Wagging Modes: Vibrational modes corresponding to the bending and wagging of the nitro groups would be present at lower frequencies, typically below 900 cm⁻¹.

For comparison, the Raman spectrum of 4,4'-dinitrobiphenyl (B73382), an isomer of the title compound, shows prominent peaks that can be attributed to these characteristic vibrations. It is expected that the substitution pattern in 3,5-Dinitro-1,1'-biphenyl would lead to shifts in the positions and changes in the intensities of these bands, reflecting the different symmetry and electronic environment of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Symmetric NO₂ Stretch | 1330 - 1370 |

| NO₂ Bending/Wagging | < 900 |

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy techniques are instrumental in probing the electronic structure and conjugation within a molecule by examining the transitions between electronic energy levels.

The UV-Vis absorption spectrum of 3,5-Dinitro-1,1'-biphenyl is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. Specific experimental UV-Vis data for this compound is scarce in readily accessible literature. However, the spectral features can be predicted based on the chromophores present in the molecule: the nitrophenyl and biphenyl systems.

The biphenyl system itself exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition. The presence of the two nitro groups, which are strong electron-withdrawing groups, is expected to cause a bathochromic (red) shift of this absorption maximum due to the extension of the conjugated system and the stabilization of the excited state. Furthermore, the nitro groups themselves can give rise to weaker n → π* transitions at longer wavelengths.

For context, related compounds such as 1,3-dinitrobenzene (B52904) show absorption maxima that provide a basis for these predictions. The electronic transitions in 3,5-Dinitro-1,1'-biphenyl would be a composite of the transitions originating from the dinitrated phenyl ring and the unsubstituted phenyl ring, influenced by the electronic communication between the two rings.

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org It is a powerful tool for investigating the electronic structure of molecules, particularly for resolving overlapping electronic transitions that may not be distinguishable in a conventional UV-Vis spectrum. wikipedia.org

No specific MCD studies on 3,5-Dinitro-1,1'-biphenyl have been found in the surveyed literature. However, a theoretical application of MCD to this molecule would be expected to provide deeper insight into its electronic transitions. MCD spectra are composed of A, B, and C terms, which relate to the symmetry of the electronic states and the presence of degenerate states. For a molecule like 3,5-Dinitro-1,1'-biphenyl, which is not expected to have a degenerate ground state, the MCD spectrum would be characterized by B-terms arising from the magnetic field-induced mixing of electronic states. The analysis could potentially distinguish between the various π → π* and n → π* transitions and provide information on the magnetic moments of the excited states.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. In the analysis of nitroaromatic compounds, ESI-MS can provide information on the molecular ion and its fragmentation pathways. While a specific ESI-MS fragmentation pattern for 3,5-Dinitro-1,1'-biphenyl is not available, studies on similar nitroaromatic compounds can offer predictive insights. nih.govresearchgate.net

In negative ion mode ESI-MS, deprotonation could lead to the formation of a molecular anion [M-H]⁻. Subsequent collision-induced dissociation (CID) would likely involve the fragmentation of the nitro groups. Common fragmentation pathways for nitroaromatics include the loss of NO (nitric oxide) and NO₂ (nitrogen dioxide) radicals. nih.gov The expulsion of these open-shell molecules can lead to the formation of a variety of distonic radical anions. nih.gov The stability of the resulting fragments would dictate the observed fragmentation pattern.

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| [M]⁻ or [M-H]⁻ | [M-NO]⁻ | NO |

| [M]⁻ or [M-H]⁻ | [M-NO₂]⁻ | NO₂ |

| [M-NO₂]⁻ | [M-2NO₂]⁻ | NO₂ |

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms. wikipedia.org This technique is effective for analyzing non-volatile and thermally unstable compounds. creative-proteomics.com

For 3,5-Dinitro-1,1'-biphenyl, FAB-MS would be expected to produce a prominent protonated molecule [M+H]⁺ in the positive ion mode and a deprotonated molecule [M-H]⁻ in the negative ion mode, allowing for the confirmation of its molecular weight (244.20 g/mol ). wikipedia.org As FAB is a soft ionization method, fragmentation is often less extensive than in electron ionization. However, some characteristic fragment ions may be observed, likely corresponding to the loss of the nitro groups, similar to what is expected in ESI-MS. The choice of matrix can sometimes influence the ionization and fragmentation process. For instance, matrices like 3-nitrobenzyl alcohol are commonly used for nitroaromatic compounds.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architectures

Single crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail regarding the molecular and supramolecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete three-dimensional model of the electron density can be constructed. However, a review of the Cambridge Structural Database (CSD) and broader scientific literature indicates that a single crystal X-ray structure for 3,5-Dinitro-1,1'-biphenyl has not been reported. wikipedia.orgcam.ac.ukcam.ac.uk Therefore, the following sections discuss the analyses that would be performed should such data become available.

Quantitative Analysis of Dihedral Angles and Torsional Conformations

In biphenyl systems, the torsional or dihedral angle between the two phenyl rings is a critical conformational parameter. This angle results from a balance between two opposing effects: steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the inter-ring bond, which favors a planar arrangement. rsc.org

A quantitative analysis of SCXRD data would yield the precise dihedral angle in the solid state. For substituted biphenyls, this angle is highly sensitive to the nature and position of the substituents. westmont.edu While no experimental value exists for 3,5-Dinitro-1,1'-biphenyl, computational models provide a theoretical 3D conformation. nih.gov An analysis of related dinitrobiphenyl derivatives, such as 4,4′-dinitro-[1,1′-biphenyl]-2-amine, reveals a significant twist, with a dihedral angle of 52.84 (10)° between its benzene (B151609) rings. nih.gov This suggests that 3,5-Dinitro-1,1'-biphenyl is also expected to adopt a non-planar conformation.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of non-covalent intermolecular interactions. SCXRD is essential for identifying and characterizing these forces, which dictate the material's bulk properties. For 3,5-Dinitro-1,1'-biphenyl, several types of interactions would be anticipated:

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the nitro groups and phenyl hydrogens are possible and often play a significant role in the crystal packing of nitroaromatic compounds. nih.gov

π-π Stacking: Interactions between the aromatic π-systems of adjacent biphenyl rings are expected. The presence of electron-withdrawing nitro groups significantly influences the electron density of the rings, potentially leading to offset or parallel-displaced π-stacking arrangements to optimize electrostatic interactions.

Without an experimental crystal structure, a definitive analysis of these interactions for 3,5-Dinitro-1,1'-biphenyl is not possible.

Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The identification and characterization of polymorphic forms are critical in materials science and pharmaceutical development. researchgate.netnih.gov A thorough search of the existing literature reveals that no polymorphic forms of 3,5-Dinitro-1,1'-biphenyl have been isolated or characterized.

Magnetic Characterization of Related Metal Complexes

While 3,5-Dinitro-1,1'-biphenyl itself is a diamagnetic molecule (containing only paired electrons), it can act as a ligand in coordination complexes with transition metal ions. The magnetic properties of these resulting complexes are of significant interest, providing information about the electronic structure and the nature of the metal-ligand interaction. semanticscholar.org

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how a material responds to an applied magnetic field. For transition metal complexes, this measurement is a powerful tool for determining the number of unpaired electrons on the metal center. nih.govnsf.gov The effective magnetic moment (μ_eff) can be calculated from the measured susceptibility and is often compared to the theoretical "spin-only" value, which depends solely on the number of unpaired electrons. researchgate.net

Studies on related metal-organic frameworks using dinitrobiphenyl derivatives, such as those incorporating 2,2'-dinitrobiphenyl-4,4'-dicarboxylate ligands with cobalt(II) and nickel(II), have been conducted. In these systems, the magnetic properties are complex, arising from a combination of intramolecular interactions between the metal centers mediated by the bridging ligands and intermolecular interactions through supramolecular pathways like π-π stacking. Such studies have revealed weak ferromagnetic or antiferromagnetic coupling depending on the specific structure and the metal ion involved. semanticscholar.org These findings demonstrate that dinitrobiphenyl-based ligands can effectively mediate magnetic exchange between metal centers, making them valuable components in the design of molecular magnetic materials.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy is a crucial technique for studying radical species of 3,5-dinitro-1,1'-biphenyl, typically the anion radical formed by the addition of an electron. The analysis of the ESR spectra of dinitrobiphenyl radical anions reveals that the spectral characteristics are highly dependent on the method of radical generation. oup.com

When the anion radicals are produced by electrolytic reduction, the resulting ESR spectra can be readily interpreted based on the molecule's symmetry. oup.com However, a different outcome is observed when the reduction is carried out using alkali metals. In this case, the proximity of the small alkali metal cation to one of the nitro groups appears to disrupt the molecular symmetry. oup.com This leads to the localization of the unpaired electron primarily on one of the two nitrogen atoms within the molecule, a phenomenon also observed in dinitrobenzene radical anions. oup.com

A notable observation is the close resemblance between the ESR spectrum of the meta-dinitrobiphenyl (3,5-dinitrobiphenyl) anion radical and that of the meta-nitrobiphenyl anion radical. oup.com This similarity suggests that in the case of the dinitro-substituted compound, the unpaired spin is largely confined to one of the nitro-substituted benzene rings. oup.com

Detailed analysis of the ESR spectrum of the 3,5-dinitro-1,1'-biphenyl (referred to as m,m'-dinitrobiphenyl) radical anion, generated by electrolytic reduction in N,N-dimethylformamide, has allowed for the determination of the hyperfine splitting constants. These constants quantify the interaction of the unpaired electron with the nitrogen and hydrogen nuclei in the molecule.

The hyperfine splitting constants for the electrolytically reduced 3,5-dinitro-1,1'-biphenyl radical anion are presented below. oup.com The assignments are based on theoretical estimations of spin density distribution and comparisons with related radical species. oup.com

Hyperfine Splitting Constants of 3,5-Dinitro-1,1'-biphenyl Anion Radical

| Nucleus | Position | Hyperfine Splitting Constant (gauss) |

|---|---|---|

| N | 3, 5 | 9.75 |

| H | 2, 6 | 4.35 |

| H | 4 | 1.15 |

| H | 2', 6' | 0.50 |

| H | 3', 5' | 0.50 |

Computational Chemistry and Theoretical Modeling of 3,5 Dinitro 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 3,5-Dinitro-1,1'-biphenyl, these calculations elucidate the influence of the nitro groups on the biphenyl (B1667301) framework.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. nih.gov For 3,5-Dinitro-1,1'-biphenyl, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to provide a balance of accuracy and computational cost.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. A key parameter in biphenyl systems is the dihedral angle between the two phenyl rings. Due to steric hindrance between the hydrogens at the ortho positions (2, 6, 2', and 6'), the molecule is expected to adopt a non-planar, twisted conformation. scivisionpub.com

Once the geometry is optimized, various electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, would reveal the charge distribution. For 3,5-Dinitro-1,1'-biphenyl, negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atoms of the nitro groups, indicating sites susceptible to electrophilic attack. The phenyl rings would exhibit a less negative or even slightly positive potential, making them potential sites for nucleophilic attack.

Illustrative DFT-Calculated Properties for a Substituted Biphenyl

The following table demonstrates the type of data obtained from DFT calculations for a representative substituted biphenyl molecule.

| Property | Illustrative Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | ~2.5 - 4.0 Debye | A measure of the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| Inter-ring Dihedral Angle | ~35° - 50° | The twist angle between the two phenyl rings, indicating a non-planar structure. scivisionpub.com |

| C-N Bond Length (Nitro) | ~1.47 Å | The distance between the carbon atom of the phenyl ring and the nitrogen atom of the nitro group. |

| N=O Bond Length (Nitro) | ~1.22 Å | The distance between the nitrogen and oxygen atoms within the nitro group. |

Theoretical calculations can predict vibrational (Infrared) and electronic (UV-Visible) spectra, which are valuable for compound identification and characterization. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, the UV-Vis spectrum.

Infrared (IR) Spectrum: DFT calculations can predict the frequencies and intensities of vibrational modes. For 3,5-Dinitro-1,1'-biphenyl, key predicted peaks would include:

Symmetric and Asymmetric NO₂ Stretching: These are characteristic strong absorptions for nitro compounds, typically appearing in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

Aromatic C-H Stretching: Found above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: Vibrations expected in the 800-900 cm⁻¹ range.

UV-Vis Spectrum: TD-DFT calculations predict the electronic transitions between molecular orbitals. The UV-Vis spectrum of 3,5-Dinitro-1,1'-biphenyl is expected to be dominated by π → π* transitions within the aromatic system. The presence of nitro groups, which are strong electron-withdrawing groups, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted biphenyl.

Illustrative Predicted Spectral Data for 3,5-Dinitro-1,1'-biphenyl

This interactive table shows representative data that would be generated from spectral prediction calculations.

| Spectrum | Predicted Peak/Transition | Wavelength/Frequency Range | Assignment |

| IR | Strong Absorption | 1535 cm⁻¹ | Asymmetric NO₂ Stretch |

| IR | Strong Absorption | 1350 cm⁻¹ | Symmetric NO₂ Stretch |

| UV-Vis | λ_max | ~260 nm | π → π* Transition (Biphenyl System) |

| UV-Vis | Shoulder | ~300 nm | n → π* Transition (Nitro Group) |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For 3,5-Dinitro-1,1'-biphenyl:

HOMO: The HOMO is expected to be primarily localized on the π-system of the two phenyl rings. Its energy level indicates the molecule's ionization potential or electron-donating capability.

LUMO: The LUMO is predicted to be predominantly localized on the electron-withdrawing nitro groups. The low energy of the LUMO signifies the molecule's ability to accept electrons, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. numberanalytics.com A small gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Illustrative FMO Properties for 3,5-Dinitro-1,1'-biphenyl

The table below provides an example of the kind of data generated by an FMO analysis.

| Parameter | Illustrative Value | Interpretation |

| HOMO Energy | -7.5 eV | Represents the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -2.0 eV | Represents the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.5 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. numberanalytics.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.ar It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals.

For 3,5-Dinitro-1,1'-biphenyl, NBO analysis would quantify key intramolecular interactions, such as:

Delocalization Effects: It can measure the extent of electron delocalization from the phenyl rings into the nitro groups. This is described as a donor-acceptor interaction between a filled π-orbital of the ring (donor) and an empty π*-antibonding orbital of the NO₂ group (acceptor). mdpi.com

Conformational Analysis of Biphenyl Systems

The conformation of biphenyl and its derivatives is defined by the torsional or dihedral angle between the planes of the two aromatic rings. While unsubstituted biphenyl has a dihedral angle of about 44-45° in the gas phase, this angle is influenced by the nature and position of substituents. scivisionpub.com

For 3,5-Dinitro-1,1'-biphenyl, computational conformational analysis involves calculating the total energy of the molecule as the inter-ring dihedral angle is varied from 0° (planar) to 90° (perpendicular). This generates a potential energy surface. The most stable conformation corresponds to the minimum energy on this surface. Due to the repulsion between ortho-hydrogens on the two rings, a planar conformation (0°) is highly unfavorable. The global minimum is expected to be a twisted structure with a dihedral angle likely between 35° and 50°, similar to other substituted biphenyls. rsc.org

Theoretical Studies on Thermodynamic Stability

Quantum chemical calculations can be used to predict the thermodynamic stability of a molecule by computing properties such as the standard enthalpy of formation (ΔH_f°). This value is crucial for assessing the energetic properties of the compound, particularly for nitroaromatics which are often components of energetic materials. The stability of 3,5-Dinitro-1,1'-biphenyl can be compared to its isomers (e.g., 2,2'-dinitro-1,1'-biphenyl or 4,4'-dinitro-1,1'-biphenyl) or other nitro compounds like 1,3,5-trinitrobenzene (B165232) (TNB). researchgate.net Theoretical calculations can help determine which isomer is thermodynamically the most stable.

Synthetic Utility and Applications As Intermediate in Complex Organic Synthesis

Precursors for Substituted Diamino-1,1'-biphenyls

The conversion of 3,5-Dinitro-1,1'-biphenyl into its corresponding diamine, [1,1'-biphenyl]-3,5-diamine, is a fundamental transformation that unlocks its potential as a building block for more complex structures. The reduction of aromatic nitro groups to primary amines is a well-established and efficient process in organic synthesis. This transformation is typically achieved through catalytic hydrogenation.

Commonly employed methods involve the use of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. nih.gov The reaction conditions, including pressure and temperature, can be optimized to ensure complete reduction of both nitro groups. The resulting [1,1'-biphenyl]-3,5-diamine is a key intermediate, as the amino groups can be further functionalized. For instance, such biphenyldiamine (B8625781) derivatives can serve as precursors in the synthesis of dyes. mdpi.comnih.gov

Table 1: General Conditions for Reduction of Aromatic Nitro Compounds

| Catalyst | Hydrogen Source | Typical Solvent | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) | Highly efficient and widely used for nitro group reduction. nih.gov |

| Raney Nickel | H₂ gas | Ethanol | A cost-effective alternative, though sometimes requires higher pressures. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | N/A | A classic method for nitro group reduction in an acidic medium. |

| Iron (Fe) | Acetic Acid / HCl | Ethanol/Water | Often used in industrial processes for its low cost. |

This table presents generalized data for the reduction of aromatic nitro compounds, which is applicable to 3,5-Dinitro-1,1'-biphenyl.

Building Blocks for Diverse Polycyclic Aromatic Compounds

The rigid biphenyl (B1667301) structure of 3,5-Dinitro-1,1'-biphenyl makes it an attractive starting point for the synthesis of larger, fused-ring systems, which are of significant interest in materials science and medicinal chemistry.

Synthesis of Benzo[c]cinnoline (B3424390) Frameworks

The synthesis of the benzo[c]cinnoline heterocyclic system is most commonly and efficiently achieved through the reductive cyclization of 2,2'-dinitrobiphenyls. researchgate.netrsc.orgacs.orgresearchgate.net In this reaction, the two nitro groups, being positioned ortho to the biphenyl linkage, are in close proximity, allowing for the formation of the N=N bond that defines the cinnoline (B1195905) core upon reduction. researchgate.net Various reducing agents, including sodium hydrosulfide (B80085) (NaHS) or electrochemical methods, can effect this transformation, often in high yield. researchgate.netrsc.orgresearchgate.net

It is critical to note that 3,5-Dinitro-1,1'-biphenyl is not a direct precursor for the parent benzo[c]cinnoline framework via this standard intramolecular reductive coupling. The substitution pattern, with nitro groups on different rings and not in the 2,2'-positions, precludes the necessary intramolecular cyclization. Synthesis of substituted benzo[c]cinnolines requires the nitro groups to be on adjacent rings at the ortho-positions (2 and 2'). researchgate.net

Construction of Spirofluorene and Related Fused-Ring Systems

Spirofluorenes are a class of compounds known for their unique three-dimensional structure and applications in organic electronics. beilstein-journals.org The synthesis of fluorenone, a key precursor to many spirofluorene derivatives, can be accomplished through the intramolecular cyclization of biphenyl-2-carboxylic acids or their derivatives via Friedel-Crafts acylation. nih.gov

A synthetic pathway from 3,5-Dinitro-1,1'-biphenyl to a fused-ring system like a fluorenone is multi-stepped but chemically feasible. The process would begin with the reduction of the dinitro compound to [1,1'-biphenyl]-3,5-diamine. Subsequent Sandmeyer reactions could convert the diamine to a dinitrile or dihalide, which could then be hydrolyzed to the corresponding dicarboxylic acid. While direct cyclization of a biphenyl-3-carboxylic acid is not standard for fluorenone synthesis (which requires cyclization at the 2-position), the biphenyl scaffold itself is the fundamental unit for these structures. More direct methods involve the acid-catalyzed dehydrative coupling of biphenyls with fluorenones to create the spiro linkage. beilstein-journals.org Oxidative cyclization of other functionalized biphenyls, such as 2-(aminomethyl)biphenyls, also yields fluorenones. beilstein-journals.orgresearchgate.net

Intermediates in the Synthesis of Polydentate Ligands for Coordination Chemistry

Polydentate ligands are molecules that can bind to a central metal ion through multiple donor atoms, forming stable coordination complexes. researchgate.netcore.ac.uk The ability to form ring structures with the metal ion, known as chelation, enhances the stability of the resulting complex. researchgate.net

Design and Synthesis of Schiff Base Ligands

Schiff bases, containing an imine (C=N) group, are among the most versatile ligands in coordination chemistry due to the ease of their synthesis and their tunable electronic and steric properties. nih.govajol.info They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. acs.orgnih.gov

The intermediate, [1,1'-biphenyl]-3,5-diamine, derived from the reduction of 3,5-Dinitro-1,1'-biphenyl, is an excellent precursor for tetradentate Schiff base ligands. By reacting the diamine with two equivalents of a suitable aldehyde or ketone (such as salicylaldehyde (B1680747) or a substituted derivative), a ligand with two imine nitrogen atoms and potentially other donor atoms (like phenolic oxygens) can be synthesized. These polydentate ligands can then be used to form stable complexes with various transition metals. researchgate.netajol.info

Table 2: Representative Aldehydes for Schiff Base Synthesis

| Aldehyde | Resulting Ligand Features |

| Salicylaldehyde | Provides O, N donor set; potential for ONNO tetradentate coordination. |

| 2-Pyridinecarboxaldehyde | Provides N, N donor set; potential for NNNN tetradentate coordination. |

| 4-Dimethylaminobenzaldehyde | Introduces an electron-donating group, modifying the ligand's electronic properties. |

| 2-Hydroxy-1-naphthaldehyde | Creates a more extended conjugated system in the ligand. researchgate.net |

This table lists common aldehydes used in Schiff base synthesis, which could be reacted with [1,1'-biphenyl]-3,5-diamine.

Precursors for Advanced Anion Receptors

The design of synthetic receptors capable of selectively binding anions is a major focus of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. Neutral receptors often employ hydrogen bond donors, such as urea (B33335) or thiourea (B124793) moieties, to interact with the target anion. researchgate.netnih.gov

The biphenyl scaffold provides a structurally rigid platform for constructing effective anion receptors. By pre-organizing the binding sites, the receptor can achieve higher affinity and selectivity. The synthesis of a bis-urea anion receptor from 3,5-Dinitro-1,1'-biphenyl begins with its reduction to [1,1'-biphenyl]-3,5-diamine. The resulting primary amine groups can then be readily converted into urea functionalities by reacting them with an appropriate isocyanate (R-N=C=O). researchgate.netrsc.orgfrontiersin.org The choice of the isocyanate's R-group, for example, a nitrophenyl group, can introduce a chromophore for colorimetric sensing of the anion binding event. The two urea groups on the biphenyl framework can form multiple hydrogen bonds, creating a binding pocket well-suited for anions like carboxylates or dihydrogen phosphate (B84403). rsc.orgfrontiersin.org

Green Chemistry and Sustainable Synthesis Approaches

Development of Solvent-Free Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to industrial waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a key area of green chemistry research. For the synthesis of biphenyl (B1667301) compounds, including dinitrobiphenyls, solid-state or melt-phase reactions represent a promising alternative to traditional solvent-based methods.

One notable approach is the application of solvent-free Ullmann coupling reactions. researchgate.net This method has been successfully employed for the synthesis of 2,2'-dinitrobiphenyl (B165474), where the reaction proceeds by heating the neat reactants in the absence of a solvent. rsc.org A similar strategy could be adapted for the synthesis of 3,5-Dinitro-1,1'-biphenyl. For instance, the coupling of 1-halo-3,5-dinitrobenzene could be achieved under solvent-free conditions, potentially with mechanical activation through techniques like ball milling, which has been shown to facilitate solvent-free Ullmann couplings. researchgate.net This approach not only eliminates the need for high-boiling, often toxic solvents but can also lead to cleaner reactions and simpler product isolation. researchgate.net

Table 1: Comparison of Solvent-Based vs. Potential Solvent-Free Ullmann Coupling

| Feature | Conventional Solvent-Based Ullmann Reaction | Potential Solvent-Free Ullmann Reaction |

| Reaction Medium | High-boiling organic solvents (e.g., DMF, nitrobenzene) | None (neat reactants) or solid-state |

| Temperature | High temperatures (often > 200°C) | Potentially lower with mechanical activation |

| Work-up | Solvent extraction, washing | Direct isolation or simple purification |

| Waste Generation | Significant solvent waste | Minimal to no solvent waste |

Enhancement of Atom Economy in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The traditional synthesis of 3,5-Dinitro-1,1'-biphenyl often involves multi-step processes, such as the Ullmann reaction, which can have a low atom economy due to the use of stoichiometric amounts of copper and the formation of inorganic salts as byproducts. wikipedia.org

The classical Ullmann reaction for synthesizing a symmetric biphenyl like 3,5-Dinitro-1,1'-biphenyl from two molecules of a 1-halo-3,5-dinitrobenzene (e.g., 1-iodo-3,5-dinitrobenzene) and copper metal can be represented as:

2 C₆H₃(NO₂)₂I + Cu → (C₆H₃(NO₂)₂)₂ + CuI₂

In this reaction, a significant portion of the atomic mass from the reactants does not end up in the final product, leading to a suboptimal atom economy.

Table 2: Theoretical Atom Economy Comparison for Biphenyl Synthesis

| Reaction | Reactants | Products | Theoretical Atom Economy (%) |

| Ullmann Coupling | 2 x 1-iodo-3,5-dinitrobenzene (B1296902) + Copper | 3,5-Dinitro-1,1'-biphenyl + Copper(II) iodide | ~ 44.5% |

| Suzuki Coupling | 3,5-dinitrophenylboronic acid + 1-bromo-3,5-dinitrobenzene (B94040) | 3,5-Dinitro-1,1'-biphenyl + Boronic acid and bromide byproducts | Potentially higher depending on base and catalyst system |

Note: The atom economy for Suzuki coupling can vary based on the specific base and ligands used.

Strategies for Waste Minimization in Dinitrobiphenyl Production

The production of 3,5-Dinitro-1,1'-biphenyl involves nitration and coupling steps, both of which can generate significant waste. Traditional nitration processes often use a mixture of nitric and sulfuric acids, leading to the generation of large volumes of acidic waste.

Strategies for waste minimization in the production of dinitrobiphenyls include:

Recycling of Nitrating Acids: Implementing processes to recover and reuse the spent sulfuric and nitric acids can significantly reduce waste and improve the economic viability of the synthesis.

Catalytic Nitration: The development of solid acid catalysts or other catalytic systems for nitration can reduce or eliminate the need for stoichiometric amounts of sulfuric acid, thereby minimizing acid waste.

Process Optimization: Careful control of reaction conditions, such as temperature and reactant ratios, can maximize the yield of the desired dinitro-isomer and reduce the formation of unwanted byproducts, which simplifies purification and reduces waste.

Catalyst Recycling: In coupling reactions like the Suzuki or Ullmann reactions, the recovery and reuse of the metal catalyst (e.g., palladium or copper) are crucial for minimizing waste and reducing costs. nih.gov

Utilization of Environmentally Benign Reaction Media (e.g., Aqueous Systems)

Replacing volatile organic solvents with environmentally benign media like water is a significant goal in green chemistry. While organic reactions in water can be challenging due to the poor solubility of many organic compounds, the use of phase-transfer catalysts, surfactants, or co-solvents can facilitate these reactions.

For the synthesis of biphenyls, aqueous Suzuki coupling reactions have been developed. researchgate.net These reactions often utilize water-soluble ligands and palladium catalysts, allowing the coupling to proceed efficiently in an aqueous medium. The synthesis of 2-nitrobiphenyls has been demonstrated in a methanol-water mixture, indicating the feasibility of using aqueous systems for the synthesis of nitro-substituted biphenyls. researchgate.net Adapting such a system for the synthesis of 3,5-Dinitro-1,1'-biphenyl could offer significant environmental benefits by reducing the reliance on organic solvents.

Table 3: Potential Reaction Media for the Synthesis of 3,5-Dinitro-1,1'-biphenyl

| Reaction Medium | Advantages | Challenges |

| Organic Solvents | Good solubility of reactants | Toxicity, flammability, waste generation |

| Aqueous Systems | Non-toxic, non-flammable, low cost | Poor solubility of reactants, potential for hydrolysis |

| Solvent-Free | No solvent waste, simplified work-up | High melting points of reactants, potential for thermal decomposition |

Design of Transition Metal-Free Catalytic Systems

While transition metals like palladium and copper are highly effective catalysts for biphenyl synthesis, they can be toxic and expensive. The development of transition-metal-free catalytic systems is a frontier in green chemistry.

For the synthesis of biphenyls, some metal-free approaches have been reported, such as the direct arylation of arenes. nih.gov These methods often involve photochemical activation or the use of strong bases to facilitate the coupling of two aryl rings without the need for a metal catalyst. While the application of these methods to the synthesis of a highly electron-deficient compound like 3,5-Dinitro-1,1'-biphenyl may be challenging, it represents an area of ongoing research with the potential for significant environmental benefits.

Stereochemical Aspects and Conformational Analysis

Atropisomerism in Dinitrobiphenyl Systems

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. pharmaguideline.comnih.gov In biphenyl (B1667301) systems, this phenomenon is dictated by the steric hindrance imposed by substituents at the ortho-positions of the two aromatic rings. For rotation around the central carbon-carbon bond to be restricted enough to allow for the observation or isolation of distinct atropisomers at room temperature, the activation energy barrier must typically be greater than 20 kcal/mol. acs.org

The classic example demonstrating this principle is 6,6'-dinitrobiphenyl-2,2'-dicarboxylic acid, where the four bulky ortho substituents create a significant barrier to rotation, allowing for the separation of its enantiomers. acs.org In the case of 3,5-Dinitro-1,1'-biphenyl , the nitro groups are located at the meta-positions relative to the inter-ring bond. As this compound lacks ortho-substituents, the steric barrier to rotation is low, and it does not exhibit atropisomerism under normal conditions. The molecule's conformers interconvert rapidly, preventing the existence of stable, isolable enantiomers.

Axial chirality in biphenyls is primarily governed by steric effects, with electronic effects playing a secondary role.

Steric Effects: The size of the groups at the four ortho-positions (2, 2', 6, and 6') is the most critical factor in determining the rotational barrier. nih.govstackexchange.com Bulky substituents increase steric repulsion in the planar transition state required for rotation, thereby raising the energy barrier. If the substituents are sufficiently large, this barrier can become high enough to permit the isolation of stable atropisomers. The necessity of ortho-substitution means that compounds like 3,5-Dinitro-1,1'-biphenyl, which only have hydrogen atoms at the ortho-positions, will not possess a high rotational barrier. stackexchange.com

Electronic Effects: The electronic nature of substituents can modulate the rotational barrier, although this influence is generally less pronounced than steric hindrance. nih.gov Studies on 4,4'-substituted biphenyls have shown a correlation between the electron-donating or electron-withdrawing strength of the substituents (as measured by Hammett parameters) and the energy of the rotational barrier. researchgate.net Electron-withdrawing groups, such as the nitro groups in 3,5-Dinitro-1,1'-biphenyl, can influence the electronic properties and length of the central C-C bond. However, these electronic influences are insufficient to induce atropisomerism in the absence of significant ortho-steric hindrance.

Table 1: Influence of Ortho-Substituents on Biphenyl Rotational Barriers

| Substituent (ortho-position) | Approximate Rotational Barrier (kcal/mol) | Atropisomerism at Room Temp. |

|---|---|---|

| -H (unsubstituted biphenyl) | ~2-3 | No |

| -F | ~10-15 | No |

| -CH₃ | ~17-19 | Borderline/No |

| -NO₂ | >20 | Yes |

| -I | >20 | Yes |

Data compiled from various sources illustrating general trends. acs.orglibretexts.orgstackexchange.com

Conformational Preferences and Rotational Barriers

The conformation of biphenyl derivatives is defined by the torsional (dihedral) angle between the two phenyl rings. Unsubstituted biphenyl is not planar in its ground state; instead, it adopts a twisted conformation with a dihedral angle of approximately 45 degrees to alleviate steric strain between the ortho-hydrogen atoms. libretexts.orgic.ac.uk Rotation from one twisted conformation to its enantiomeric form proceeds through two primary transition states: a planar conformation (0° dihedral angle) and a perpendicular conformation (90° dihedral angle).

For 3,5-Dinitro-1,1'-biphenyl, the absence of ortho-substituents means its conformational behavior and rotational barrier are similar to that of unsubstituted biphenyl. The barrier to rotation is low, estimated to be in the range of 2-3 kcal/mol. stackexchange.com Such a low barrier allows for rapid interconversion between conformational isomers at room temperature, with a rate too fast to be measured by standard NMR techniques. nih.gov Barriers of less than 15 kcal/mol are generally considered to indicate rapid interconversion. researchgate.net The presence of the meta-nitro groups has a minimal impact on the steric environment around the central bond, thus the conformational landscape is dominated by the interactions of the ortho-hydrogens.

Table 2: Comparative Rotational Energy Barriers

| Compound | Substitution Pattern | Typical Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl | Unsubstituted | ~2-3 |

| 3,5-Dinitro-1,1'-biphenyl | Meta-substituted | ~2-3 (estimated) |

| 2-Methylbiphenyl | Single ortho-substituent | ~10-12 |

| 2,2'-Dinitrobiphenyl (B165474) | Di-ortho-substituted | >20 |

Data compiled from various sources for comparative purposes. acs.orgstackexchange.com

Stereoselective Control in Dinitrobiphenyl Synthesis

While 3,5-Dinitro-1,1'-biphenyl is not itself a target for stereoselective synthesis due to its achirality, the principles of achieving stereocontrol are highly relevant for producing other dinitrobiphenyls that do exhibit atropisomerism (i.e., those with ortho-nitro groups). The synthesis of axially chiral biaryls with high enantiomeric purity is a significant challenge in modern organic chemistry. numberanalytics.comyau-awards.com

The predominant method for achieving this is through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.comacs.org Stereoselective control is imposed by using a chiral ligand that coordinates to the metal catalyst (typically palladium). numberanalytics.com This chiral catalytic environment influences the geometry of the key bond-forming step (reductive elimination), favoring the formation of one atropisomer over the other. acs.org

Key strategies for stereoselective control include:

Chiral Ligands: The development of novel chiral phosphine (B1218219) ligands, such as chiral spiro phosphoric acids (STRIP) or phosphonates (KenPhos), has enabled highly enantioselective syntheses of biaryls. acs.orgnih.gov